molecular formula C9H15ClN2O3 B2801113 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1197234-16-4

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B2801113
CAS No.: 1197234-16-4
M. Wt: 234.68
InChI Key: AHJBJFFZJLVVIW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride is a critically important spirocyclic intermediate in the synthetic pathway of potent poly(ADP-ribose) polymerase (PARP) inhibitors. Its primary research value lies in its role as the core scaffold for the development of clinical candidates and research tools that target PARP enzymes, particularly PARP-1. PARP-1 is a key DNA repair enzyme, and its inhibition is a validated strategy for synthetic lethality in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This compound serves as the foundational precursor for molecules like AG-14361 , a highly potent and selective PARP-1 inhibitor (Ki = 5 nM) that has been extensively used in preclinical studies to validate the therapeutic potential of PARP inhibition. Researchers utilize this intermediate to explore novel PARP inhibitor structures, to study the mechanisms of DNA damage response and repair pathways, and to develop new therapeutic strategies for oncology, especially in combination with DNA-damaging chemotherapeutic agents or radiation therapy. The unique spirocyclic conformation of this intermediate is essential for conferring high-affinity binding to the NAD+ site of the PARP enzyme, making it an indispensable building block for cutting-edge cancer research.

Properties

IUPAC Name

3-(2-aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c10-5-6-11-7(12)9(14-8(11)13)3-1-2-4-9;/h1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJBJFFZJLVVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)O2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of a suitable spirocyclic precursor with an aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may influence biological activity. Its spirocyclic structure is of particular interest for drug design, as spiro compounds often exhibit diverse pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives of spiro compounds can exhibit anticonvulsant effects. For example, studies have shown that modifications in the aminoethyl side chain can enhance activity against seizure models in rodents, suggesting potential applications in treating epilepsy and other neurological disorders .

Neuropharmacology

The compound's interaction with sodium channels has been explored, revealing that it may affect neuronal excitability and synaptic transmission. This mechanism is crucial for developing drugs aimed at neurological conditions characterized by hyperexcitability, such as epilepsy and neuropathic pain .

Case Study 1: Anticonvulsant Properties

A study demonstrated that certain derivatives of 3-(2-aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride showed promising anticonvulsant activity in animal models. The protective indices were comparable to established antiseizure medications, indicating its potential for clinical application .

Case Study 2: Sodium Channel Modulation

In another investigation, the compound was shown to modulate sodium channels effectively, promoting slow inactivation. This property is essential for developing treatments for conditions involving sodium channel dysfunctions, such as cardiac arrhythmias and some forms of epilepsy .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Core Structure Substituents Key Features Reference
3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride C₉H₁₄ClN₃O₃* ~248.7 (estimated) 1-oxa-3-azaspiro[4.4]nonane 2-Aminoethyl at C3 Hydrochloride salt enhances solubility; oxygen atom in spiro core Target
3-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione (EN300-2493034) C₁₉H₂₃N₅O₅S 449.48 1,3-diazaspiro[4.4]nonane Phenylethenesulfonyl-piperazine Bulkier substituent; higher molecular weight; lacks oxygen in spiro core
1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (1334146-82-5) C₆H₁₀ClN₃O₂ 191.62 1,3,7-triazaspiro[4.4]nonane No substituents Three nitrogen atoms in spiro core; simpler structure
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (BD211698) C₁₃H₁₅N₃O₂ 253.28 1,3,7-triazaspiro[4.4]nonane Benzyl at C7 Aromatic benzyl group increases lipophilicity
3-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (1312996-18-1) C₂₄H₂₃N₇O₂ 441.49 1,3-diazaspiro[4.4]nonane Tetrazole-biphenylmethyl Tetrazole group enhances hydrogen bonding; bulky aromatic substituent
Key Observations:

Core Heteroatoms : The target compound’s 1-oxa-3-azaspiro core distinguishes it from analogs with diaza- or triazaspiro systems. The oxygen atom may reduce basicity compared to nitrogen-rich cores, affecting pharmacokinetics .

Substituent Effects: Aminoethyl Group: The aminoethyl substituent in the target compound introduces a polar, protonatable amine, which is absent in analogs like BD211698 (benzyl group) or EN300-2493034 (sulfonyl-piperazine). This likely improves water solubility when formulated as a hydrochloride salt . Aromatic vs.

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (BD211698) .
  • Molecular Weight : The target compound (~248.7 g/mol) is lighter than analogs with bulky substituents (e.g., 441.49 g/mol for 1312996-18-1), which may improve bioavailability .
  • Purity and Stability : While purity data for the target compound is unavailable, analogs in (e.g., compound 9: 100% purity) suggest that spirocyclic derivatives can be synthesized with high purity, likely due to optimized LC/MS purification methods .

Biological Activity

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride (CAS Number: 1197234-16-4) is a synthetic compound with potential biological activities that have been explored in various studies. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H15ClN2O3
Molecular Weight234.68 g/mol
Melting Point132-133 °C
Purity≥ 95%

Antitumor Activity

Recent research has highlighted the antitumor potential of spirocyclic compounds similar to this compound. For instance, a study synthesized a series of 1-Oxa-4-azaspiro compounds and evaluated their cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, demonstrating significant potency against these cell lines .

Table: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
12cHeLa0.14

These findings suggest that spirocyclic compounds can effectively inhibit tumor cell growth, potentially positioning them as candidates for further development in cancer therapeutics.

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study published in Nature (2019), researchers synthesized a range of spirocyclic compounds and assessed their biological activities through various assays. The study concluded that the structural modifications significantly influenced the antitumor activities of these compounds, indicating a promising avenue for drug development .
  • Comparative Analysis : Another study compared the antitumor efficacy of spirocyclic derivatives with established chemotherapeutic agents like bendamustine and vorinostat. The results showed that several new derivatives had superior potency against specific cancer cell lines compared to these conventional drugs .

Q & A

Basic: How can researchers optimize the synthesis yield of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride?

Methodological Answer:
Optimization involves multi-step adjustments:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in spiro-ring formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while microwave-assisted synthesis reduces side reactions and time .
  • Purification : Employ continuous flow reactors for consistent product quality and reduced byproducts .
  • Yield Monitoring : Track intermediates via TLC or HPLC-MS to identify bottlenecks (e.g., unstable intermediates) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and spirocyclic geometry, critical for confirming the oxazolidine ring conformation .
  • NMR Spectroscopy : Use 1^1H-13^{13}C HSQC and HMBC to assign aminoethyl side-chain protons and verify ring substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 263.08) and detects impurities .

Basic: How does pH influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility Profiling : Test in buffered solutions (pH 1–12) to identify optimal conditions for biological assays. The hydrochloride salt enhances solubility in acidic media (<pH 5) .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis of the oxazolidine ring occurs at pH > 8, requiring stabilization with cryoprotectants .

Advanced: How can researchers resolve contradictions in reported synthetic routes?

Methodological Answer:

  • Comparative Reaction Analysis : Contrast solvent systems (e.g., DMF vs. THF) and catalysts (e.g., ZnCl₂ vs. Ti(OiPr)₄) to identify reproducibility issues .
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and predict side reactions (e.g., epimerization during cyclization) .
  • Data Triangulation : Cross-validate yields and purity metrics from independent studies (e.g., NMR vs. X-ray data) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with the aminoethyl group as a key pharmacophore .
  • MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess binding free energy (MM-PBSA) .
  • SAR Models : Modify substituents (e.g., halogenation of the spiro-ring) and predict bioactivity via QSAR tools like Schrödinger .

Advanced: How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

  • HPLC-MS Profiling : Identify common impurities (e.g., des-chloro byproducts) and adjust reaction stoichiometry .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., ethanol/water) to remove hydrophilic impurities .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor real-time reaction progress and impurity formation .

Advanced: What assays elucidate the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
  • Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., FITC conjugates) and confocal microscopy to track subcellular localization .

Advanced: What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Solvent-Free Reactions : Mechanochemical synthesis (ball milling) reduces waste and energy consumption .
  • Biocatalysis : Lipase-mediated enantioselective synthesis avoids toxic metal catalysts .
  • Microwave-Assisted Reactions : Achieve >90% yield in 30 minutes vs. 12 hours under conventional heating .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., methyl, fluoro) at the spiro-ring’s 5-position to enhance metabolic stability .
  • Side-Chain Engineering : Replace the aminoethyl group with peptidomimetic chains to improve target selectivity .
  • Pharmacophore Mapping : Use MOE software to correlate electronic properties (HOMO-LUMO gaps) with anti-inflammatory activity .

Advanced: What advanced NMR techniques resolve stereochemical ambiguities?

Methodological Answer:

  • NOESY Experiments : Detect through-space interactions to assign axial/equatorial proton orientations in the spirocyclic system .
  • Chiral Shift Reagents : Use Eu(hfc)₃ to split enantiomeric signals and confirm optical purity .
  • Dynamic NMR : Analyze ring-flipping kinetics in the oxazolidine moiety by variable-temperature studies .

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